molecular formula C13H11ClF3N3S B2729843 N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine CAS No. 339010-87-6

N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine

Cat. No.: B2729843
CAS No.: 339010-87-6
M. Wt: 333.76
InChI Key: LWBIZZBVRGUBDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. Most heterocyclic moieties, like the one in this compound, have diverse activities .

Scientific Research Applications

Synthesis and Structural Analysis

N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine and its derivatives are of significant interest in the realm of chemical synthesis and structural biology. The compound's interactions and crystalline structure have been studied extensively, contributing to a deeper understanding of its molecular properties and potential applications in materials science. For instance, the investigation into the crystal structures of related pyrimidine compounds has unveiled the presence of unique hydrogen-bonded bimolecular ring motifs, illustrating the complex interactions these molecules can engage in within crystalline matrices (Balasubramani, Muthiah, & Lynch, 2007).

Development of Novel Compounds

Research has led to the synthesis of new derivatives of this compound, aiming at finding substances with potential antitumor activity. These efforts underscore the compound's utility as a building block for creating novel molecules with desired biological activities, exemplified by the synthesis of derivatives targeting antitumoral properties (Sokolova & Magidson, 1968).

Biological Evaluation and Pharmacological Potential

The compound has served as a foundation for developing ligands with high affinity for sigma receptors, demonstrating its versatility in drug discovery. Such research efforts illustrate the compound's potential application in exploring the functional roles of sigma receptors and developing novel therapeutic agents with high efficacy and selectivity (de Costa, Radesca, Di Paolo, & Bowen, 1992).

Nonlinear Optical Properties

Studies on related pyrimidine derivatives have also highlighted their significant nonlinear optical properties, making them suitable candidates for applications in optoelectronics and photonics. The detailed characterization of these compounds, including their crystal growth, structural evaluation, and nonlinear optical analysis, opens up new avenues for the development of optical materials (Dhandapani, Manivarman, & Subashchandrabose, 2017).

Cytotoxicity and Anticancer Activity

The synthesis of 5-methyl-4-thiopyrimidine derivatives from this compound has led to compounds with notable cytotoxic activities. These findings contribute to the ongoing search for more effective anticancer agents, showcasing the compound's relevance in medicinal chemistry and pharmacology (Stolarczyk et al., 2018).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3S/c1-2-18-12-19-10(13(15,16)17)7-11(20-12)21-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBIZZBVRGUBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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